Diethyl (chloromethyl)phosphonate

radical chemistry phosphonate synthesis halogen reactivity

Researchers requiring efficient C-C bond formation via Horner-Wadsworth-Emmons (HWE) olefination need a reliable source of Diethyl (chloromethyl)phosphonate. This α-haloalkylphosphonate provides a unique balance of reactivity and stability that its bromo-, iodo-, and non-halogenated analogs cannot replicate. - Achieves high (E)-selectivity in the synthesis of SF5-containing drug candidates, where alternative phosphonates fail. - Maximizes yields (40-72%) in radical-mediated syntheses with electron-rich alkenes, outperforming the iodo analog. - Ensures predictable P-O bond cleavage in nucleophilic displacement, a critical feature for mechanistic control. Procurement from BenchChem guarantees a high-purity reagent ready for immediate dispatch, backed by rigorous quality analysis.

Molecular Formula C5H12ClO3P
Molecular Weight 186.57 g/mol
CAS No. 3167-63-3
Cat. No. B146581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (chloromethyl)phosphonate
CAS3167-63-3
Molecular FormulaC5H12ClO3P
Molecular Weight186.57 g/mol
Structural Identifiers
SMILESCCOP(=O)(CCl)OCC
InChIInChI=1S/C5H12ClO3P/c1-3-8-10(7,5-6)9-4-2/h3-5H2,1-2H3
InChIKeyMZBIWKMCTWJLPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl (chloromethyl)phosphonate (CAS 3167-63-3): Technical Specifications and Core Reactivity Profile


Diethyl (chloromethyl)phosphonate (CAS 3167-63-3) is an α-haloalkylphosphonate characterized by the presence of a reactive chloromethyl group attached to a phosphonate ester core . This compound serves as a versatile reagent in organic synthesis, primarily utilized in Horner–Wadsworth–Emmons (HWE) olefination reactions, nucleophilic substitution cascades, and as a building block for modified nucleotides and enzyme inhibitors [1]. Key physicochemical properties include a boiling point of 109-110 °C at 10 mmHg and a density of 1.2 g/mL at 25 °C [2].

Why Diethyl (chloromethyl)phosphonate Cannot Be Replaced by Generic α-Haloalkylphosphonates


Substituting diethyl (chloromethyl)phosphonate with its bromo- or iodo- analogs, or with non-halogenated phosphonates, leads to fundamentally different reaction outcomes. The chlorine substituent provides a unique balance of reactivity and stability. In radical-mediated reactions, chloro- and bromomethylphosphonates give higher yields (40-72%) compared to iodomethylphosphonate with electron-rich alkenes, demonstrating that halogen identity directly impacts synthetic efficiency [1]. Furthermore, DFT studies reveal that the chloromethyl group induces exclusive P-O bond cleavage under nucleophilic conditions, whereas the trichloromethyl analog undergoes P-C bond cleavage, altering the fundamental reaction pathway [2]. This combination of radical reactivity and distinct nucleophilic cleavage pathway makes the chloromethyl derivative non-interchangeable.

Quantitative Differentiation of Diethyl (chloromethyl)phosphonate Against Key Analogs


Radical Addition Yields with Electron-Rich Alkenes: Chloro vs. Bromo vs. Iodo

In tin hydride-mediated radical reactions with electron-rich alkenes (e.g., ethoxyethene, butoxyethene), diethyl chloromethylphosphonate (X=Cl) demonstrates comparable or superior yields to the bromo analog, and both significantly outperform the iodo derivative. The reaction system involved α-haloalkylphosphonates with alkenes using Bu3SnH/AIBN [1].

radical chemistry phosphonate synthesis halogen reactivity

Nucleophilic Displacement Pathway Selectivity: P-O vs. P-C Bond Cleavage in Chloromethylphosphonates

DFT calculations at the B3LYP/6-31+G* level reveal that dimethyl chloromethylphosphonate undergoes exclusive P-O bond cleavage during nucleophilic displacement, contrasting sharply with the trichloromethyl analog, which undergoes exclusive P-C bond cleavage. This difference arises from the increased stability of transition states and intermediates upon sequential chlorine addition [1].

reaction mechanism nucleophilic substitution DFT calculation

Vicarious Nucleophilic Substitution (VNS) for SF5-Arene Functionalization

Diethyl chloromethylphosphonate uniquely enables the vicarious nucleophilic substitution (VNS) of nitro-(pentafluorosulfanyl)benzenes, generating phosphonates that undergo highly (E)-selective Horner–Wadsworth–Emmons (HWE) reactions with aldehydes. This two-step sequence provides access to (E)-alkenyl-(pentafluorosulfanyl)benzenes in good yields and high stereoselectivities, a transformation not readily achieved with other phosphonates [1].

vicarious nucleophilic substitution SF5 chemistry HWE olefination

Mechanistic Probe in PEP-Utilizing Enzyme Inhibition

A phosphoenolpyruvate (PEP) analog incorporating a chloromethylphosphonate group in place of the phosphate moiety was synthesized as a potential irreversible inhibitor of PEP-utilizing enzymes. While the most potent inhibitors were vinyl proton substitutions, this specific modification provides a reactive handle for covalent enzyme modification, distinguishing it from non-reactive analogs [1].

enzyme inhibition mechanistic probe phosphoenolpyruvate analog

High-Value Application Scenarios for Diethyl (chloromethyl)phosphonate Procurement


Synthesis of (E)-Alkenyl-SF5 Arenes via Tandem VNS-HWE Sequence

For medicinal chemists targeting SF5-containing drug candidates, diethyl (chloromethyl)phosphonate is essential for the vicarious nucleophilic substitution of nitro-SF5-benzenes. The resulting phosphonates undergo highly (E)-selective Horner–Wadsworth–Emmons reactions with aldehydes to produce (E)-alkenyl-(pentafluorosulfanyl)benzenes, a transformation enabled by the unique electrophilicity and steric profile of the chloromethyl group. This reagent is specifically required; alternative phosphonates (e.g., cyanomethyl or simple alkyl) fail to participate efficiently in this VNS-HWE sequence [1].

Radical Functionalization of Phosphonates with Electron-Rich Alkenes

In radical-mediated phosphonate synthesis, diethyl (chloromethyl)phosphonate offers a yield advantage over its iodo analog when reacting with electron-rich alkenes (e.g., ethoxyethene, butoxyethene) under tin hydride conditions. Procurement of the chloromethyl derivative is justified when maximizing yield (40-72%) and minimizing byproduct formation in these radical addition reactions [2].

Mechanistic Studies of Phosphonate Ester Nucleophilic Substitution

For researchers investigating the mechanism of nucleophilic displacement at phosphorus, diethyl (chloromethyl)phosphonate serves as a critical reference compound. DFT studies confirm that the monochloromethyl derivative undergoes exclusive P-O bond cleavage, in contrast to the trichloromethyl analog which favors P-C bond cleavage. This predictable and distinct pathway makes it an essential tool for mechanistic investigations and for designing synthetic routes where P-O vs P-C bond scission must be controlled [3].

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